molecular formula C24H29O5Na B194447 Beraprost sodium CAS No. 88475-69-8

Beraprost sodium

Katalognummer B194447
CAS-Nummer: 88475-69-8
Molekulargewicht: 420.5 g/mol
InChI-Schlüssel: YTCZZXIRLARSET-VJRSQJMHSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Beraprost Sodium (BPS) is an orally administrable prostaglandin I2 derivative . It is used for the treatment of chronic arterial occlusion and pulmonary arterial hypertension and has potential efficacy in nephropathy . It is also used as a vasodilator and antiplatelet agent in several Asian countries, including Japan and South Korea .


Synthesis Analysis

An efficient and straightforward synthesis of Beraprost Sodium has been developed with dicyclopentadiene as a starting material, a one-pot reaction product 5 as a key intermediate, and the Prins reaction and the Horner-Wadsworth-Emmons reaction as key steps .


Molecular Structure Analysis

The chemical formula of Beraprost Sodium is C24H29NaO5 . The molecular weight is 420.4808 .


Chemical Reactions Analysis

Beraprost Sodium is a stable, orally active prostacyclin analogue with vasodilatory, antiplatelet, and cytoprotective effects . It acts by binding to prostacyclin membrane receptors, ultimately inhibiting the release of Ca2+ from intracellular storage sites .

Wissenschaftliche Forschungsanwendungen

Renal Function and Cardiometabolic Profile in Patients with Diabetes Mellitus

  • Scientific Field: Nephrology and Endocrinology .
  • Summary of the Application: Beraprost Sodium has been used in the treatment of patients with diabetes mellitus to assess renal function and cardiometabolic biomarkers .
  • Methods of Application: The study involved a systematic review and meta-analysis of clinical trials. The researchers searched PubMed, Embase, Scopus, Web of Science, and Cochrane Library up to August 2020 .

Chronic Kidney Disease in Cats

  • Scientific Field: Veterinary Medicine .
  • Summary of the Application: Beraprost Sodium has been used in the treatment of cats with Chronic Kidney Disease (CKD) .
  • Methods of Application: A retrospective cohort study was conducted based on data from electronic medical records of one hospital .
  • Results: Beraprost therapy was associated with better overall survival in cats with CKD .

Treatment of Pulmonary Hypertension

  • Scientific Field: Pulmonology .
  • Summary of the Application: Beraprost Sodium has been studied for the treatment of pulmonary hypertension .
  • Methods of Application: The specific methods of application vary across studies, but generally involve the administration of Beraprost Sodium and monitoring of pulmonary arterial pressure and resistance .
  • Results: Preliminary results suggest that Beraprost Sodium may reduce pulmonary arterial pressure and resistance, and increase cardiac output .

Avoiding Reperfusion Injury

  • Scientific Field: Cardiovascular Medicine .
  • Summary of the Application: Beraprost Sodium is being studied for use in avoiding reperfusion injury .
  • Methods of Application: The specific methods of application are not detailed in the available sources .
  • Results: The results are not fully published, but Beraprost Sodium is believed to have potential benefits in this area .

Treatment of Peripheral Arterial Disease

  • Scientific Field: Vascular Medicine .
  • Summary of the Application: Beraprost Sodium has been used in the treatment of peripheral arterial disease .
  • Methods of Application: In a large, randomised, double-blind, multicentre study, Beraprost Sodium was administered to patients with peripheral arterial disease .
  • Results: Beraprost Sodium was found to be as efficacious as ticlopidine in the treatment of patients with peripheral arterial disease .

Treatment of Buerger’s Disease and Arteriosclerosis Obliterans

  • Scientific Field: Vascular Medicine .
  • Summary of the Application: Beraprost Sodium has been used in the treatment of Buerger’s disease and arteriosclerosis obliterans .
  • Methods of Application: In a large randomised trial, Beraprost Sodium was administered to patients with these conditions .
  • Results: Beraprost Sodium was found to be as effective as ticlopidine in patients with these conditions .

Treatment of Asthma

  • Scientific Field: Pulmonology .
  • Summary of the Application: Beraprost Sodium has been studied for the treatment of asthma .
  • Methods of Application: The specific methods of application vary across studies, but generally involve the administration of Beraprost Sodium and monitoring of pulmonary function .
  • Results: Preliminary results suggest that Beraprost Sodium may reduce airway inflammation and improve lung function .

Treatment of Raynaud’s Phenomenon

  • Scientific Field: Rheumatology .
  • Summary of the Application: Beraprost Sodium has been used in the treatment of Raynaud’s phenomenon .
  • Methods of Application: In a large randomised trial, Beraprost Sodium was administered to patients with this condition .
  • Results: Beraprost Sodium was found to be effective in reducing the severity of Raynaud’s phenomenon .

Treatment of Systemic Sclerosis

  • Scientific Field: Rheumatology .
  • Summary of the Application: Beraprost Sodium has been used in the treatment of systemic sclerosis .
  • Methods of Application: In a large randomised trial, Beraprost Sodium was administered to patients with this condition .
  • Results: Beraprost Sodium was found to be effective in reducing fibrosis and improving blood flow in patients with systemic sclerosis .

Treatment of Asthma

  • Scientific Field: Pulmonology .
  • Summary of the Application: Beraprost Sodium has been studied for the treatment of asthma .
  • Methods of Application: The specific methods of application vary across studies, but generally involve the administration of Beraprost Sodium and monitoring of pulmonary function .
  • Results: Preliminary results suggest that Beraprost Sodium may reduce airway inflammation and improve lung function .

Treatment of Erectile Dysfunction

  • Scientific Field: Urology .
  • Summary of the Application: Beraprost Sodium has shown potential in the treatment of erectile dysfunction by improving blood flow to the penile arteries, enhancing erectile function, and improving sexual satisfaction .
  • Methods of Application: The specific methods of application are not detailed in the available sources .
  • Results: The results are not fully published, but Beraprost Sodium is believed to have potential benefits in this area .

Safety And Hazards

Beraprost Sodium should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Eigenschaften

IUPAC Name

sodium;4-[(1R,2R,3aS,8bS)-2-hydroxy-1-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O5.Na/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28;/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28);/q;+1/p-1/b13-12+;/t15?,17-,19+,20+,21-,23-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCZZXIRLARSET-VJRSQJMHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CCC(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

88430-50-6 (Parent)
Record name Beraprost sodium [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088475698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2048585
Record name Beraprost sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Beraprost acts by binding to prostacyclin membrane receptors ultimately inhibiting the release of Ca2+ from intracellular storage sites. This reduction in the influx of Ca2+ has been postulated to cause relaxation of the smooth muscle cells and vasodilation.
Record name Beraprost
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05229
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Beraprost sodium

CAS RN

88475-69-8, 88430-50-6
Record name Beraprost sodium [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088475698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Beraprost
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05229
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Beraprost sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3a,8b-Tetrahydro-2-hydroxy-1-(3-hydroxy-4-methyl-1-octen-6-yn-1-yl)-1H-cyclopenta[b]benzofuran-5-butanoic acid sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BERAPROST SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15K99VDU5F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Beraprost sodium
Reactant of Route 2
Beraprost sodium
Reactant of Route 3
Beraprost sodium
Reactant of Route 4
Beraprost sodium
Reactant of Route 5
Reactant of Route 5
Beraprost sodium
Reactant of Route 6
Reactant of Route 6
Beraprost sodium

Citations

For This Compound
4,140
Citations
N Galiè, M Humbert, JL Vachiéry, CD Vizza… - Journal of the American …, 2002 - jacc.org
… -organ involvement that could interfere with beraprost sodium tolerability. It is unclear from our data if the higher dose of beraprost sodium tolerated by patients with primary pulmonary …
Number of citations: 834 www.jacc.org
Y Chen, M Hanaoka, P Chen… - … of Physiology-Lung …, 2009 - journals.physiology.org
… We determined whether a synthetic stable prostacyclin analog, beraprost sodium (BPS), attenuates the development of CSE-induced emphysema and elucidated the molecular …
Number of citations: 108 journals.physiology.org
M Lièvre, S Morand, B Besse, JN Fiessinger… - Circulation, 2000 - Am Heart Assoc
Background—Beraprost sodium (BPS) is a new stable, orally active prostaglandin I 2 analogue with antiplatelet and vasodilating properties. We report the results of a phase III clinical …
Number of citations: 193 www.ahajournals.org
Y Ueno, H Koike, S Annoh, S Nishio - Prostaglandins, 1997 - Elsevier
… We examined whether beraprost sodium (beraprost), a stable analogue of PGI 2 , has an anti-inflammatory effect on the permeability barrier through endothelial cells in vivo. The …
Number of citations: 35 www.sciencedirect.com
Y Chen, H Luo, N Kang, C Guan, Y Long, J Cao… - Molecular biology …, 2012 - Springer
… Our recent study demonstrated that a prostacyclin analogue (beraprost sodium, BPS) had a novel protective effect in the development of cigarette smoke extract (CSE)-induced …
Number of citations: 39 link.springer.com
ER Mohler, WR Hiatt, JW Olin, M Wade, R Jeffs… - Journal of the American …, 2003 - jacc.org
… Beraprost sodium is an orally active PGI 2 analogue that … significantly in patients receiving beraprost sodium. However, … increased significantly in patients receiving beraprost sodium. …
Number of citations: 109 www.jacc.org
A Sugawara, M Kudo, A Saito, K Matsuda… - International …, 2010 - search.proquest.com
… Beraprost sodium (BPS) is a stable orally active prostacyclin analogue with vasodilatory … Beraprost sodium (BPS) is a stable orally active prostacyclin analogue with vasodilatory, cyto…
Number of citations: 10 search.proquest.com
T Yano, Y Itoh, T Kubota, T Sendo, R Oishi - Kidney international, 2004 - Elsevier
… The present study was designed to determine whether the elevation of endogenous cAMP with beraprost sodium, a prostacyclin analog, reduces the contrast material-induced renal …
Number of citations: 40 www.sciencedirect.com
K Mie, I Rie, U Teruhiko, H Masakazu… - Biochemical …, 1990 - Elsevier
Beraprost sodium (beraprost) is a stable analogue of prostaglandin I 2 (PGI 2 ), which can be administrated orally. In the present study, the effect of beraprost on the activation process of …
Number of citations: 108 www.sciencedirect.com
S Nishio, H Kurumatani - Nihon yakurigaku zasshi. Folia …, 2001 - europepmc.org
… Beraprost sodium (beraprost) is the first orally active prostacyclin analogue developed by TORAY Industries, Inc. Beraprost possesses a phenol moiety instead of the exo-enol ether …
Number of citations: 29 europepmc.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.